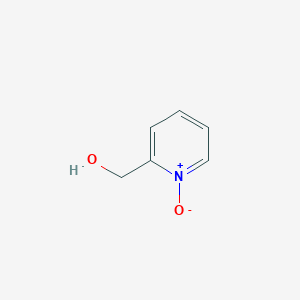![molecular formula C15H14BrClN4O B141991 N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide CAS No. 284686-20-0](/img/structure/B141991.png)
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
Descripción general
Descripción
The compound , N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide, is a complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups such as bromo, chloro, methyl, and carboxamide groups attached to pyridine rings. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides was achieved from corresponding amines and 4-chloropyridine-2-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridinecarboxamides can be quite complex, with potential for various intramolecular and intermolecular interactions. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides showed that the favored hydrogen bonding mode is aggregation by N–H···Npyridine interactions . The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) revealed a tetragonal space group with a complex coordination environment . These studies suggest that the compound may also exhibit a rich tapestry of bonding interactions, influencing its overall molecular geometry and properties.
Chemical Reactions Analysis
The reactivity of pyridinecarboxamides can vary depending on the substituents present on the pyridine ring. For example, the acylation of a 6-(methylamino)-5-nitrosopyrimidine led to various C(2)-acylamino derivatives, indicating that the pyridinecarboxamide moiety can participate in further chemical transformations . The introduction of bromine atoms and methylamino groups at specific positions on the pyridine ring has been shown to enhance binding affinity for certain receptors, suggesting that the compound may also be reactive towards biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxamides are influenced by their molecular structure. The melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The presence of bromine and chlorine atoms in the compound is likely to impact its physicochemical properties, such as solubility, melting point, and reactivity. Additionally, the introduction of lipophilic groups has been shown to affect the binding affinity to biological receptors, which could be relevant for the pharmacological profile of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Spectroscopic Characterization : The synthesis and spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and X-ray crystallography, of related pyridine derivatives have been extensively studied. These methods provide critical insights into the chemical structure and properties of such compounds (Anuradha et al., 2014).
Synthetic Routes : Research has been conducted on the synthesis of pyridine and pyrazole derivatives, offering a foundation for developing novel compounds with potential scientific applications. These studies illustrate various synthetic strategies and the efficiency of different synthetic routes (Wen-bo, 2011).
Potential Applications
Antitumor Properties : Nicotinamide derivatives, including pyridinecarboxamides, have been synthesized and evaluated for their antitumor properties against a range of human tumor cell lines. This research highlights the potential therapeutic applications of pyridine derivatives in cancer treatment (Girgis et al., 2006).
Antiviral Activity : Studies on pyrimidine derivatives substituted at various positions have shown marked antiretroviral activity, indicating the potential of pyridine derivatives in developing antiviral medications (Hocková et al., 2003).
Propiedades
IUPAC Name |
N-[5-bromo-2-(cyclopropylamino)-4-methylpyridin-3-yl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O/c1-8-11(16)7-19-14(20-9-4-5-9)12(8)21-15(22)10-3-2-6-18-13(10)17/h2-3,6-7,9H,4-5H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTLDWLAZXKJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC2CC2)NC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442923 | |
| Record name | AGN-PC-0N831S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide | |
CAS RN |
284686-20-0 | |
| Record name | N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N831S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



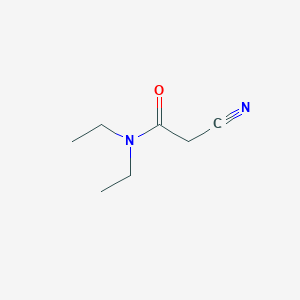
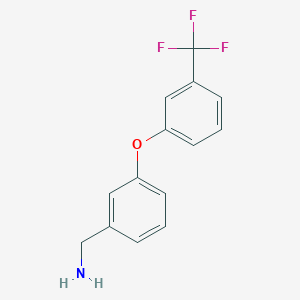
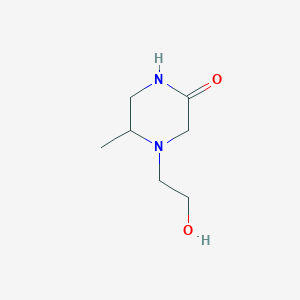
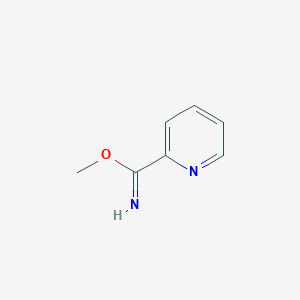
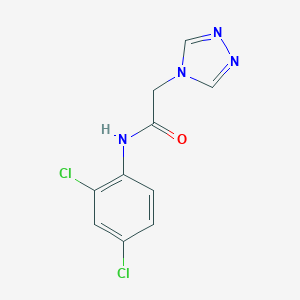
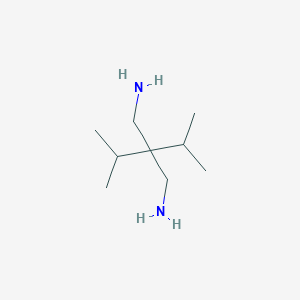
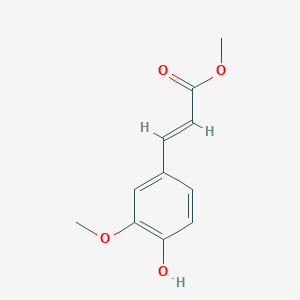
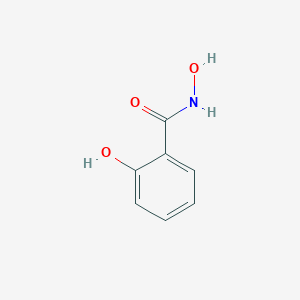
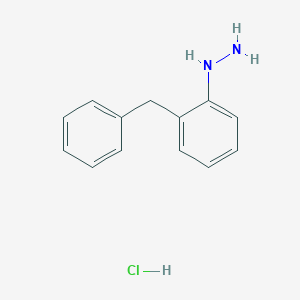
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
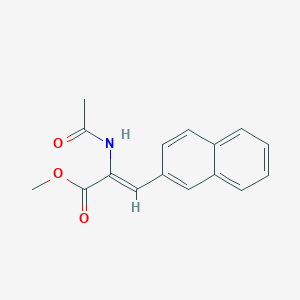
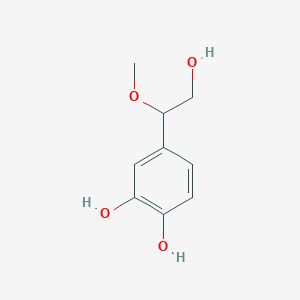
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
